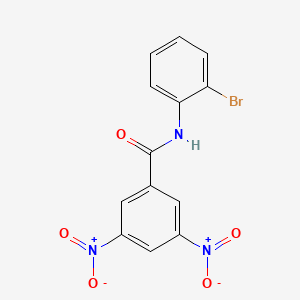![molecular formula C13H17ClN2S B14072025 2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride](/img/structure/B14072025.png)
2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-4-ylmethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylmethyl)benzo[d]thiazole typically involves the coupling of substituted 2-amino benzothiazoles with piperidine derivatives. One common method includes the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-ylmethyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(Piperidin-4-ylmethyl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-ylmethyl)benzo[d]thiazole varies depending on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The molecular targets and pathways involved include binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-1-ylmethyl)benzo[d]thiazole
- 2-(Morpholin-4-ylmethyl)benzo[d]thiazole
Uniqueness
2-(Piperidin-4-ylmethyl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C13H17ClN2S |
|---|---|
Molecular Weight |
268.81 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethyl)-1,3-benzothiazole;hydrochloride |
InChI |
InChI=1S/C13H16N2S.ClH/c1-2-4-12-11(3-1)15-13(16-12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H |
InChI Key |
UKCKYOYLBBIZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=NC3=CC=CC=C3S2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![{Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14071969.png)





![1-(Bromomethyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14072011.png)
